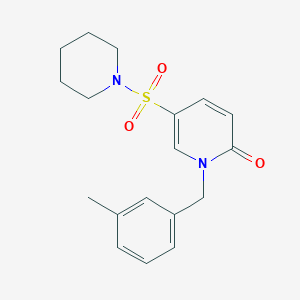

1-(3-methylbenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-15-6-5-7-16(12-15)13-19-14-17(8-9-18(19)21)24(22,23)20-10-3-2-4-11-20/h5-9,12,14H,2-4,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQQLZSCGMQLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylbenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Pyridinone Core:

- Starting with a suitable pyridine derivative, the pyridinone core can be synthesized through cyclization reactions.

- Conditions: Cyclization often requires acidic or basic conditions, with temperatures ranging from room temperature to reflux.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

-

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

- Reagents: Common oxidizing agents include potassium permanganate or chromium trioxide.

- Conditions: Typically performed under acidic or basic conditions.

-

Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.

- Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

- Conditions: Usually carried out in an inert atmosphere to prevent oxidation.

-

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

- Reagents: Halogenating agents, nucleophiles like amines or thiols.

- Conditions: Varies depending on the type of substitution, often requiring catalysts or specific solvents.

Major Products:

- Oxidation products may include sulfoxides or sulfones.

- Reduction products could involve the formation of secondary amines or alcohols.

- Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

1-(3-Methylbenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: Potential applications in the development of bioactive compounds. Its structural features suggest it could interact with biological targets.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism by which 1-(3-methylbenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one exerts its effects depends on its application:

Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.

Pathways Involved: Could involve inhibition of enzyme activity, interaction with cellular receptors, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Position 1 Substituents

- 3-Methylbenzyl (Target Compound) : Moderately lipophilic, balancing absorption and metabolic stability.

- 4-Aminobenzyl with Piperazine Chain (): Enhances solubility and multi-target activity via the basic piperazine group, contributing to oral bioavailability in diabetic nephropathy treatment .

Position 5 Substituents

- Piperidin-1-ylsulfonyl (Target Compound) : Bulky, polar group capable of hydrogen bonding; may improve selectivity for specific enzymatic pockets.

- Trifluoromethyl () : Strong electron-withdrawing group, enhancing metabolic stability and target affinity .

- Oxadiazole () : Heterocyclic group with aromatic character, influencing π-π stacking interactions in inhibitor complexes .

- Benzoyl () : Planar, hydrophobic group associated with c-Src kinase inhibition (IC50 = 12.5 µM) .

Antiproliferative Agents

- Compound 36c () : A Tepotinib derivative with a pyrimidinyl-thioether substituent exhibits antiproliferative activity. The target compound’s sulfonyl-piperidine group may offer distinct steric interactions compared to pyrimidine-based analogs .

Kinase Inhibition

- Compound 36 () : Demonstrates c-Src inhibition (IC50 = 12.5 µM) with a 2-hydroxy-4-methoxybenzoyl group. The target’s sulfonyl-piperidine could modulate kinase selectivity due to its larger size and polarity .

Multi-Target Agents

- Diabetic Nephropathy Compound (): Combines trifluoromethyl and piperazine moieties for multi-target engagement. The target compound’s 3-methylbenzyl group may reduce off-target effects compared to the 4-aminobenzyl substituent .

Physicochemical and Pharmacokinetic Properties

Key Findings from Analog Studies

- Electron-Withdrawing Groups () : Trifluoromethyl and oxadiazole groups improve metabolic stability but may reduce target flexibility compared to sulfonyl-piperidine .

- Piperazine/Piperidine Moieties () : Piperazine in SSRIs () and diabetic agents () highlights the role of nitrogen-containing groups in modulating target engagement and pharmacokinetics .

Biological Activity

1-(3-methylbenzyl)-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 1-[(3-methylphenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one

- Molecular Formula : C18H22N2O3S

- Molecular Weight : 346.44 g/mol

The compound contains a pyridinone core, a piperidine ring, and a sulfonyl group, which contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, inhibiting their function. This is particularly relevant in the context of anti-inflammatory and antimicrobial activities.

- Receptor Modulation : The compound may bind to specific receptors, influencing signal transduction pathways that regulate various physiological processes.

- Cellular Interaction : It could affect cellular processes such as apoptosis and proliferation through interaction with cellular components.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains. In vitro studies suggest that this compound may possess moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Salmonella typhi | Weak |

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. In animal models, it has demonstrated the ability to reduce inflammation markers, suggesting a possible application in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted by Sanchez-Sancho et al. evaluated various piperidine derivatives for their antibacterial properties. The study found that compounds similar to this compound exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The researchers utilized disk diffusion methods to assess the efficacy of these compounds.

Study 2: Anti-inflammatory Activity

In another study, researchers investigated the anti-inflammatory properties of sulfonamide derivatives. The results indicated that compounds with a piperidine moiety significantly reduced inflammation in animal models, supporting the hypothesis that this compound may exert similar effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.